Butirosin
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Overview
Description
Butirosin is an aminoglycoside antibiotic complex produced by Bacillus circulans and Bacillus vitellinus. It is active against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against bacterial infections . The compound is a mixture of this compound A (80-85%) and this compound B . Its unique structure includes a (S)-4-amino-2-hydroxybutyryl moiety substituted at C-1 of 2-deoxystreptamine, which contributes to its effectiveness against resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butirosin is synthesized through a biosynthetic pathway in Bacillus circulans. The key part of the this compound biosynthetic gene cluster has been identified, including genes such as btrC, which encodes for 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes the carbocyclization of glucose-6-phosphate, a crucial step in the pathway for 2-deoxystreptamine .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Bacillus circulans or Bacillus vitellinus. The fermentation broth is then subjected to various purification steps to isolate this compound . The enzyme this compound 3L-phosphotransferase from Bacillus vitellinus has been shown to catalyze the phosphorylation of this compound A into this compound A phosphate, which is an important step in the production process .
Chemical Reactions Analysis
Types of Reactions: Butirosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The biosynthetic enzyme BtrN, for example, employs S-adenosyl-L-methionine radical chemistry to catalyze the oxidation of 2-deoxy-scyllo-inosamine to amino-dideoxy-scyllo-inosose .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include glucose-6-phosphate and S-adenosyl-L-methionine . The conditions for these reactions typically involve the presence of iron-sulfur clusters and radical SAM enzymes .
Major Products: The major products formed from these reactions include various intermediates in the biosynthetic pathway, such as 2-deoxy-scyllo-inosose and amino-dideoxy-scyllo-inosose .
Scientific Research Applications
Butirosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antibiotic to treat infections caused by Gram-positive and Gram-negative bacteria . In addition, this compound’s unique structure and biosynthetic pathway have made it a subject of interest in the study of antibiotic resistance and the development of new antibiotics .
Mechanism of Action
Butirosin is structurally related to other aminoglycoside antibiotics, such as kanamycin, gentamicin, and neomycin . These compounds all contain a 2-deoxystreptamine core, but this compound’s unique (S)-4-amino-2-hydroxybutyryl moiety at C-1 of 2-deoxystreptamine sets it apart . This structural difference contributes to this compound’s effectiveness against resistant bacteria, making it a valuable addition to the aminoglycoside antibiotic family .
Comparison with Similar Compounds
- Kanamycin
- Gentamicin
- Neomycin
- Istamycin
Butirosin’s unique structure and broad-spectrum antibacterial activity make it a valuable tool in both clinical and research settings. Its ability to combat resistant bacteria highlights its importance in the ongoing fight against antibiotic resistance.
Properties
CAS No. |
12772-35-9 |
---|---|
Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-/m0/s1 |
InChI Key |
XEQLFNPSYWZPOW-KRKVEZTKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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